molecular formula C13H13N3O2 B058273 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- CAS No. 125055-61-0

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo-

Cat. No.: B058273
CAS No.: 125055-61-0
M. Wt: 243.26 g/mol
InChI Key: VALITZCLZVJAMH-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo-, also known as 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo-, is a useful research compound. Its molecular formula is C13H13N3O2 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cyclopropyl-6-methyl-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-61-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-cyclopropyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-8-3-2-4-11-14-7-10(13(18)16(8)11)12(17)15-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,15,17)

InChI Key

VALITZCLZVJAMH-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CC3

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CC3

125055-61-0

Synonyms

N-cyclopropyl-2-methyl-10-oxo-1,7-diazabicyclo[4.4.0]deca-2,4,6,8-tetr aene-9-carboxamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0,088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate dissolved in 40 ml of chloroform is dropped to the above mixture at a temperature between -10° C. and -17° C. during 25 minutes. After stirring for 5 minutes, 5.025 g (0.088 mol) of cyclopropylamine in 80 ml of chloroform are dropped to the above solution at the same temperature during 40 minutes. The reaction mixture is stirred for 1 hour below -10° C. and then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to give 14.5 g (74.5%) of the named compound as light yellow crystals after recrystallization from ethanol, m.p.: 174°-176° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
5.025 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
74.5%

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